N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide
Overview
Description
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzylpiperidine moiety and a tetramethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Intermediate: The initial step involves the alkylation of piperidine with benzyl halides to form the benzylpiperidine intermediate.
Introduction of the Oxoethyl Group: The benzylpiperidine intermediate is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Sulfonamide Formation: The final step involves the reaction of the oxoethylated benzylpiperidine with tetramethylbenzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylpiperidine derivatives.
Scientific Research Applications
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its role in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The compound binds to the peripheral anionic site of acetylcholinesterase, preventing the formation of toxic amyloid-beta fibrils . Additionally, it exhibits antioxidant properties by inhibiting the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide is unique due to its multitargeted potential in modulating different pathways involved in neurodegenerative diseases. Its ability to inhibit amyloid-beta aggregation and exhibit antioxidant properties makes it a promising candidate for further research in the treatment of Alzheimer’s disease .
Properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-18-14-19(2)24(20(3)15-18)30(28,29)25(4)17-23(27)26-12-10-22(11-13-26)16-21-8-6-5-7-9-21/h5-9,14-15,22H,10-13,16-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSAMAHBHAKPFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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